molecular formula C10H16F3NO3 B3090104 3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1206523-91-2

3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B3090104
CAS RN: 1206523-91-2
M. Wt: 255.23 g/mol
InChI Key: WVMFTUHMEJKBAC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. The “tert-butyl ester” part suggests it’s an ester derivative of the carboxylic acid . The “3-Trifluoromethoxy” indicates the presence of a trifluoromethoxy group, which is a common functional group in many pharmaceuticals due to its ability to enhance pharmacological activities .


Chemical Reactions Analysis

Carboxylic acids and their derivatives, including esters, can undergo a variety of reactions. For example, esters can be hydrolyzed back into their constituent alcohol and carboxylic acid .

Scientific Research Applications

Environmental Degradation and Fate

Polyfluoroalkyl chemicals, which include compounds like 3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester, are of significant interest due to their persistence and potential environmental impact. Studies have explored the environmental degradation pathways of polyfluoroalkyl chemicals, revealing the transformation into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) through microbial degradation. This research underscores the environmental fate and biodegradability of such compounds, highlighting the critical need for understanding their long-term environmental effects (Liu & Avendaño, 2013).

Synthesis of Biodegradable Polymers

The exploration of biotechnological routes for producing lactic acid from biomass and its use in synthesizing biodegradable polymers is an area of growing interest. Lactic acid serves as a precursor for various chemicals, potentially including esters like this compound. These advancements offer a greener approach to chemical production, emphasizing the role of sustainable sources in the synthesis of polymers and other valuable chemicals (Gao, Ma, & Xu, 2011).

Biodegradation and Environmental Monitoring

Efforts to understand and monitor the biodegradation of perfluoroalkyl and polyfluoroalkyl substances, including those similar to this compound, have been significant. These studies focus on the microbial pathways that lead to the breakdown of complex fluorinated compounds into simpler, potentially less harmful substances. This research is crucial for assessing the environmental risk and developing strategies to mitigate the impact of such chemicals (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Application in Lubricants and Coatings

The study of esters of acids of phosphorus, including structures analogous to this compound, has shown their effectiveness as lubricity additives in high-temperature synthetic lubricating oils. These compounds enhance the performance of synthetic lubricants, offering insights into the development of new formulations for industrial applications (Barabanova, Ivanov, Kossova, & Akimova, 1976).

Pharmaceutical and Biomedical Applications

The versatility of the pyrrolidine scaffold, a core structure in compounds like this compound, is well-recognized in drug discovery. Pyrrolidine and its derivatives have been extensively used to create novel biologically active compounds, showcasing the scaffold's potential in developing treatments for various diseases. This underscores the importance of such structures in medicinal chemistry and pharmaceutical research (Li Petri et al., 2021).

Safety and Hazards

Again, without specific data, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety measures should be taken when handling and storing the compound .

Future Directions

The future directions would largely depend on the specific applications of this compound. Given the presence of a trifluoromethoxy group, it could potentially be explored for use in pharmaceuticals .

properties

IUPAC Name

tert-butyl 3-(trifluoromethoxy)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMFTUHMEJKBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174683
Record name 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206523-91-2
Record name 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206523-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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